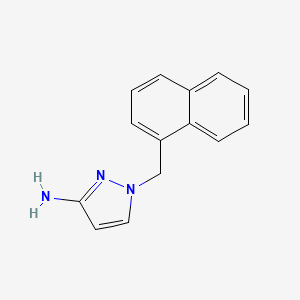
Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with benzyloxy and carboxylate groups are often used in organic synthesis and medicinal chemistry due to their reactivity and biological activity . They can serve as intermediates in the synthesis of various complex molecules.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like esterification, alkylation, and benzylation . The exact method would depend on the specific structure of the target molecule.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the molecule and how they are connected.Chemical Reactions Analysis
Benzyloxy and carboxylate groups are reactive and can participate in various chemical reactions. For example, benzyloxy groups can be cleaved under certain conditions, and carboxylate groups can react with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has shown that methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a key precursor in the synthesis of various novel compounds. For example, it has been used in the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, demonstrating a facile and inexpensive method to obtain these compounds in good yields. This process involves a one-pot reaction showcasing the versatility of methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate in facilitating diverse chemical transformations (Gao et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate derivatives have been evaluated for their analgesic and anti-inflammatory activities. Certain derivatives have shown promising results in preliminary screening, indicating their potential as therapeutic agents in managing pain and inflammation. This highlights the compound's significance in the development of new pharmacological agents (Kenchappa & Bodke, 2020).
Antimicrobial Screening
Further research into the derivatives of methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate has shown their efficacy in antimicrobial applications. Specific derivatives have been synthesized and screened for antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, providing valuable insights into their potential use in combating microbial infections (Krawiecka et al., 2012).
Benzofuran-Based Hybrid Compounds
In the context of Alzheimer's disease research, benzofuran-based hybrid compounds, synthesized using methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate, have been explored for their multifunctional therapeutic potential. These compounds exhibit cholinesterase inhibitory activity and the ability to inhibit Abeta fibril formation, along with neuroprotective effects. Such multifunctional drugs could be crucial in the fight against Alzheimer's disease, emphasizing the compound's role in developing treatments for neurodegenerative disorders (Rizzo et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-12-17(18(19)20-2)15-10-14(8-9-16(15)22-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWYKVKJNCTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)
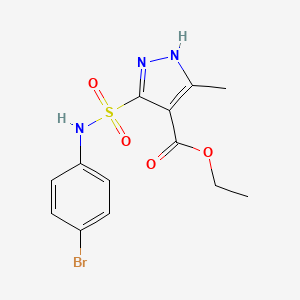
![4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene](/img/structure/B2973390.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)
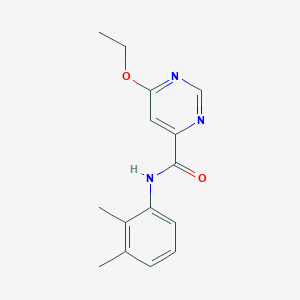


![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2973401.png)
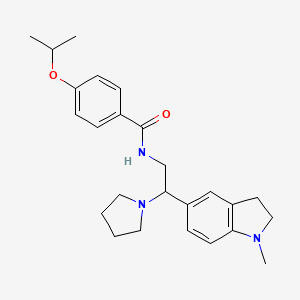
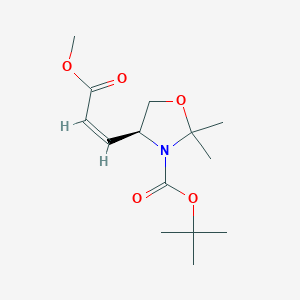

![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)
